- D-A polymers for fluorescence/photoacoustic imaging and characterization of their photothermal properties, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(42), 6576-6584

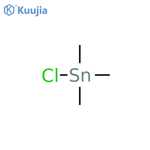

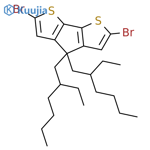

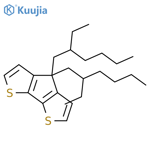

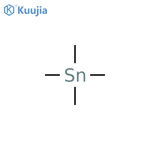

Cas no 920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))

![(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) structure](https://es.kuujia.com/scimg/cas/920504-00-3x500.png)

920504-00-3 structure

Nombre del producto:(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Número CAS:920504-00-3

MF:C31H54S2Sn2

Megavatios:728.310465335846

MDL:MFCD27923077

CID:1090217

PubChem ID:44203213

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Propiedades químicas y físicas

Nombre e identificación

-

- (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

- 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[2,1-b:3,4-b']dithiophene

- 1,1′-[4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] (ACI)

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta-[2,1-b

- 3,4-b′]dithiophene

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophene

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene

- 4,4-Bis-(2-ethylhexyl)-2,6-bis-trimethylstannyl-4H-cyclopenta[2,1-b

- [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)

- 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4h-cyclopenta-[2,1-b:3,4-b']dithiophene

- [7,7-BIS(2-ETHYLHEXYL)-10-(TRIMETHYLSTANNYL)-3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAEN-4-YL]TRIMETHYLSTANNANE

- DTXSID10657887

- ZXOMLXYQGDCJAQ-UHFFFAOYSA-N

- [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

- SCHEMBL1172918

- 920504-00-3

- (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene

- F75852

-

- MDL: MFCD27923077

- Renchi: 1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;

- Clave inchi: ZXOMLXYQGDCJAQ-UHFFFAOYSA-N

- Sonrisas: S1C([Sn](C)(C)C)=CC2=C1C1=C(C2(CC(CCCC)CC)CC(CCCC)CC)C=C([Sn](C)(C)C)S1

Atributos calculados

- Calidad precisa: 736.21800

- Masa isotópica única: 730.17110g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 35

- Cuenta de enlace giratorio: 12

- Complejidad: 595

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 2

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 56.5Ų

Propiedades experimentales

- PSA: 0.00000

- Logp: 11.73080

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169005744-1g |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 95% | 1g |

$1115.88 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 95% | 250mg |

¥697.50 | 2022-10-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-100mg |

DTC26-2Sn |

920504-00-3 | 98% | 100mg |

¥554.00 | 2024-04-25 | |

| Aaron | AR01EEHW-1g |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 98% | 1g |

$303.00 | 2025-02-11 | |

| Aaron | AR01EEHW-100mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 98% | 100mg |

$69.00 | 2025-02-11 | |

| A2B Chem LLC | AX50488-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 95% | 250mg |

$125.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW199-1g |

[7,7-bis(2-ethylhexyl)-10-(trimethylstannyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-yl]trimethylstannane |

920504-00-3 | 95% | 1g |

¥2225.0 | 2024-04-16 | |

| Aaron | AR01EEHW-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 98% | 250mg |

$117.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D282058-250mg |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 97% | 250mg |

$198 | 2025-02-27 | |

| eNovation Chemicals LLC | D282058-1g |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |

920504-00-3 | 97% | 1g |

$510 | 2025-02-27 |

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C

1.2 -78 °C → rt; overnight, rt

1.2 -78 °C → rt; overnight, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 3 h, -78 °C → rt; 1 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt

Referencia

- Panchromatic Conjugated Polymers Containing Alternating Donor/Acceptor Units for Photovoltaic Applications, Macromolecules (Washington, 2007, 40(6), 1981-1986

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt; rt → -78 °C; 30 min, -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; 2 h, rt

1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt

1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt

Referencia

- Dioxidephenanthrothiadiazole polymer as an electroluminescent material for LED and photovoltaic device, Korea, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

Referencia

- Manufacture of high-purity fused polycyclic aromatic compounds, conjugated polymers manufactured from them, photoelectric converters using conjugated polymers, solar cells, and solar cell modules, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt

1.2 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Solvents: Tetrahydrofuran ; overnight, rt

Referencia

- Solution-state doping-assisted molecular ordering and enhanced thermoelectric properties of an amorphous polymer, International Journal of Energy Research, 2021, 45(15), 21540-21551

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

Referencia

- Synthesis, characterization and photovoltaic properties of poly(cyclopentadithiophene-alt-isoindigo), Polymer Chemistry, 2013, 4(20), 5351-5360

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt

Referencia

- Synthesis and photovoltaic properties of new near infrared absorption polymers based on C and N-bridged dithiophene and diketopyrrolopyrrole units, Journal of Materials Science: Materials in Electronics, 2013, 24(8), 3029-3035

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

Referencia

- Synthesis and side chain effect on optoelectronic properties of isoindigo-based low band gap polymers, PMSE Preprints, 2012, ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C

1.2 -78 °C; -78 °C → rt; overnight, rt

1.2 -78 °C; -78 °C → rt; overnight, rt

Referencia

- Langmuir and Langmuir-Blodgett films of low-bandgap polymers, Polymer International, 2018, 67(8), 1028-1034

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C; 3 h, rt

1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt

Referencia

- A regioregular conjugated polymers which exhibit selected optical/or electrical properties, United States, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C

Referencia

- Method for producing conjugated polymers, photoelectric conversion elements, solar cells, and solar cell modules thereof, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

Referencia

- Side-Chain Engineering of Nonfullerene Acceptors for Near-Infrared Organic Photodetectors and Photovoltaics, ACS Energy Letters, 2019, 4(6), 1401-1409

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

Referencia

- Synthesis and Photovoltaic Properties of Cyclopentadithiophene-Based Low-Bandgap Copolymers That Contain Electron-Withdrawing Thiazole Derivatives, Chemistry - A European Journal, 2010, 16(12), 3743-3752

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 1 h, -78 °C

1.2 17 h, rt

1.2 17 h, rt

Referencia

- Benzobis(thiadiazole)-based alternating copolymer and an organic electronic device and an organic thin-film transistor thereof, United States, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt

1.3 Reagents: Water ; rt

Referencia

- Synthesis and characterization of cyclopentadithiophene-based low bandgap copolymers containing electron-deficient benzoselenadiazole derivatives for photovoltaic devices, Journal of Polymer Science, 2010, 48(6), 1423-1432

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C

1.2 -78 °C → rt; overnight, rt

1.2 -78 °C → rt; overnight, rt

Referencia

- Method for regulating and controlling short-wave near infrared fluorescence of D-A type conjugated polymer, China, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt

1.3 Reagents: Water ; rt

Referencia

- Photovoltaic Performance of Polymers Based on Dithienylthienopyrazines Bearing Thermocleavable Benzoate Esters, Macromolecules (Washington, 2010, 43(3), 1253-1260

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; overnight, rt

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; overnight, rt

1.3 Reagents: Water

Referencia

- Semi-transparent low-donor content organic solar cells employing cyclopentadithiophene-based conjugated molecules, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(39), 10532-10537

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

Referencia

- Compounds containing electron rich and electron deficient regions and their use in organic electronic applications, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 -78 °C → rt; 1 h, rt

1.3 Solvents: Water ; rt

1.2 -78 °C → rt; 1 h, rt

1.3 Solvents: Water ; rt

Referencia

- Bisthienocyclopentadiene-fluorinated quinoxaline conjugated polymer, China, , ,

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Raw materials

- Trimethyltin chloride

- 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene

- Tetramethylstannane

- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preparation Products

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Literatura relevante

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

2. Back matter

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)) Productos relacionados

- 2171704-37-1(3-(5-chloro-4-methylpyridin-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1804749-54-9(3-Fluoro-6-nitro-2-(trifluoromethoxy)pyridine-4-methanol)

- 2138276-51-2(1-(2-fluorophenyl)-N-methylpropane-2-sulfonamide)

- 1337384-62-9(5-chloro-2-fluoro-3-(piperidin-3-yl)methylpyridine)

- 7693-13-2(Calcium citrate)

- 1805609-92-0(3-(Difluoromethyl)-2-iodo-4-nitropyridine-5-acetonitrile)

- 445-11-4(Benzenesulfonic acid, 2-amino-5-chloro-4-(trifluoromethyl)-)

- 2377611-51-1((1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid)

- 2320376-42-7(2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine)

- 885522-05-4(6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Pureza:99%

Cantidad:1g

Precio ($):279.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe